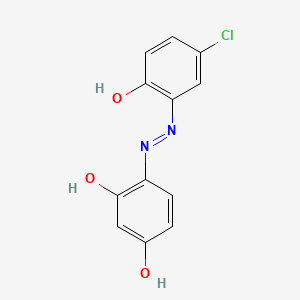
1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- typically involves the diazotization of 5-chloro-2-hydroxyaniline followed by coupling with 1,3-benzenediol. The reaction conditions generally include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction.
Diazotization: 5-chloro-2-hydroxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with 1,3-benzenediol in an alkaline medium, typically using sodium hydroxide (NaOH), to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye and pigment production.
Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.
Substitution: The hydroxyl and chloro groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under various conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Functionalized derivatives with different substituents replacing the hydroxyl or chloro groups.
Applications De Recherche Scientifique
1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
Mécanisme D'action
The mechanism of action of 1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, affecting their function and activity.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and stress responses.
Comparaison Avec Des Composés Similaires
1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- can be compared with other azo compounds such as:
1,3-Benzenediol, 4-((2-hydroxyphenyl)azo)-: Similar structure but lacks the chloro substituent, leading to different chemical and biological properties.
1,3-Benzenediol, 4-((4-chloro-2-hydroxyphenyl)azo)-: Similar but with the chloro group in a different position, affecting its reactivity and applications.
Propriétés
Numéro CAS |
4867-01-0 |
|---|---|
Formule moléculaire |
C12H9ClN2O3 |
Poids moléculaire |
264.66 g/mol |
Nom IUPAC |
4-[(5-chloro-2-hydroxyphenyl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H9ClN2O3/c13-7-1-4-11(17)10(5-7)15-14-9-3-2-8(16)6-12(9)18/h1-6,16-18H |
Clé InChI |
HXIZKRMUCMXEQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)O)N=NC2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


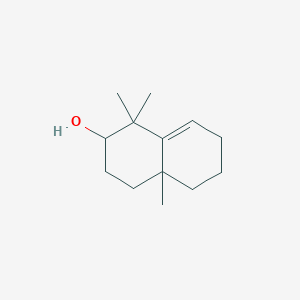
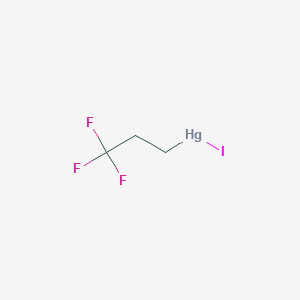
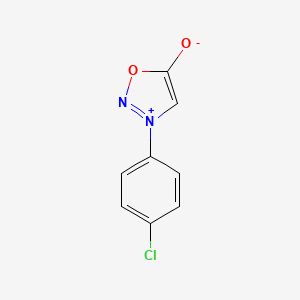
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene](/img/structure/B14748551.png)
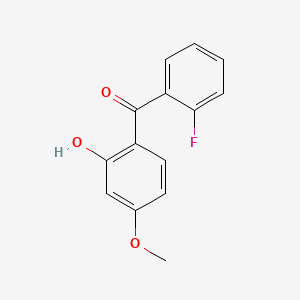
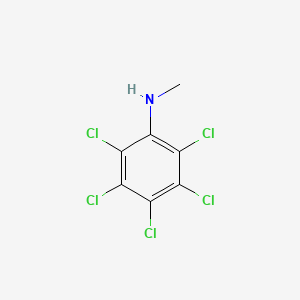
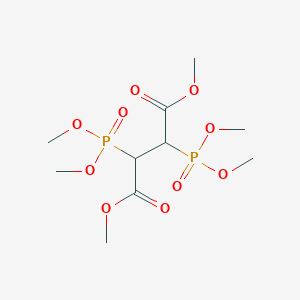
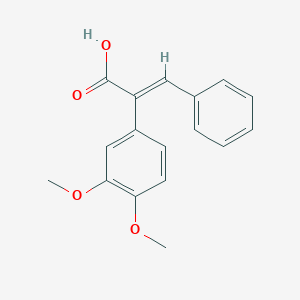
![Thiazolo[4,5-f]quinoline](/img/structure/B14748581.png)

![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)
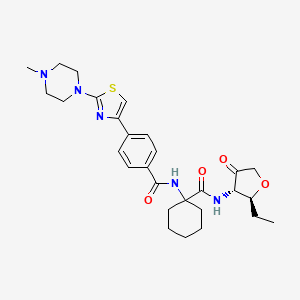

![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
